

# EED226: A Technical Guide to a First-in-Class Allosteric PRC2 Inhibitor

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## Compound of Interest

Compound Name: Eed226

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## Abstract

**EED226** is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It operates through a novel allosteric mechanism, targeting the embryonic ectoderm development (EED) subunit of the PRC2 complex.[1][4] By binding to the H3K27me3 pocket on EED, **EED226** induces a conformational change that results in the loss of PRC2's histone methyltransferase activity.[1][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **EED226**.

## Chemical Structure and Properties

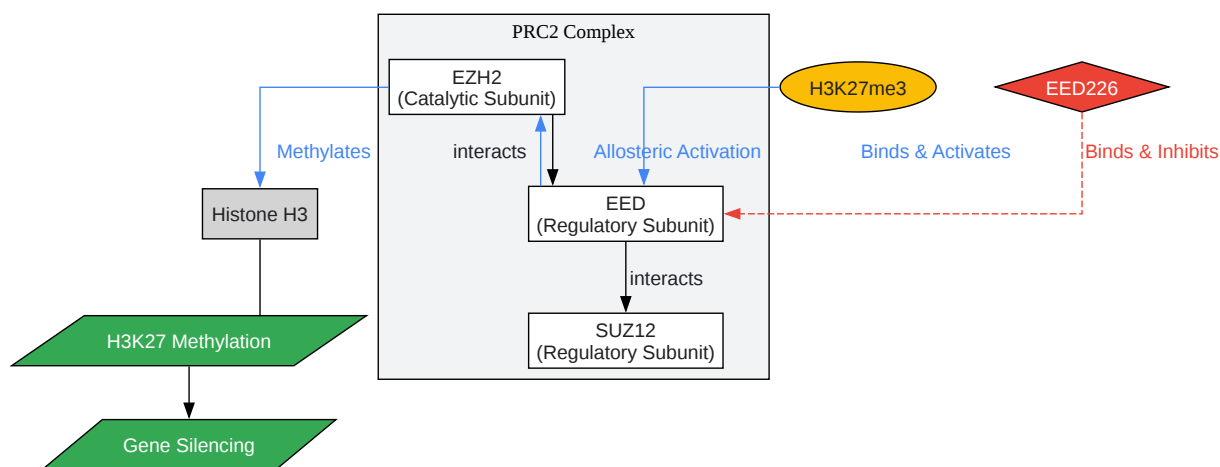
**EED226** is chemically known as N-(2-furanylmethyl)-8-[4-(methylsulfonyl)phenyl]-1,2,4-triazolo[4,3-c]pyrimidin-5-amine.[5] Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C17H15N5O3S[5]
Molecular Weight	369.4 g/mol [5]
CAS Number	2083627-02-3[5]
Appearance	Solid[5]
Solubility	Soluble in DMSO and DMF[5]

## Mechanism of Action: Allosteric Inhibition of PRC2

The PRC2 complex, a key epigenetic regulator, is composed of the core subunits EZH2, EED, and SUZ12.[4] EZH2 is the catalytic subunit responsible for the methylation of histone H3 on lysine 27 (H3K27).[4] The activity of EZH2 is allosterically enhanced by the binding of EED to trimethylated H3K27 (H3K27me3).[4]

**EED226** exerts its inhibitory effect by directly binding to the H3K27me3 binding pocket of EED.[1][4] This binding event induces a conformational change in the EED protein, which in turn leads to a loss of PRC2's catalytic activity.[1][4] A significant aspect of **EED226**'s mechanism is its ability to inhibit PRC2 complexes containing mutant EZH2 proteins that are resistant to S-adenosylmethionine (SAM)-competitive inhibitors.[4]



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**Figure 1: EED226 Signaling Pathway.**

## Quantitative Data Summary

The following tables summarize the key quantitative data for **EED226** from various in vitro and in vivo studies.

### Table 1: In Vitro Potency and Binding Affinity

Parameter	Substrate/Complex	Value
IC50	PRC2 (H3K27me0 peptide)	23.4 nM[1][2][3]
IC50	PRC2 (mononucleosome)	53.5 nM[1][2]
Kd	EED	82 nM[1][6]
Kd	PRC2 Complex	114 nM[1][7]
IC50	KARPAS-422 (Antiproliferative)	80 nM (14-day assay)[8]

**Table 2: Pharmacokinetic Properties**

Parameter	Value
Oral Bioavailability	~100%[1][2]
Terminal Half-life (t1/2)	2.2 hours[1][2]
Volume of Distribution (Vd)	0.8 L/kg[1][2]
Plasma Protein Binding (PPB)	Moderate (14.4%)[1]

## Experimental Protocols

This section outlines the methodologies for key experiments used to characterize **EED226**.

### In Vitro PRC2 Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **EED226** against PRC2.
- Methodology:
  - Recombinant human PRC2 complex is incubated with a biotinylated histone H3 peptide (or mononucleosomes) as a substrate.
  - S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine is used as the methyl donor.
  - The reaction is initiated in the presence of varying concentrations of **EED226**.

- After incubation, the reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.
- The amount of incorporated tritium is measured using a scintillation counter to determine the level of H3K27 methylation.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

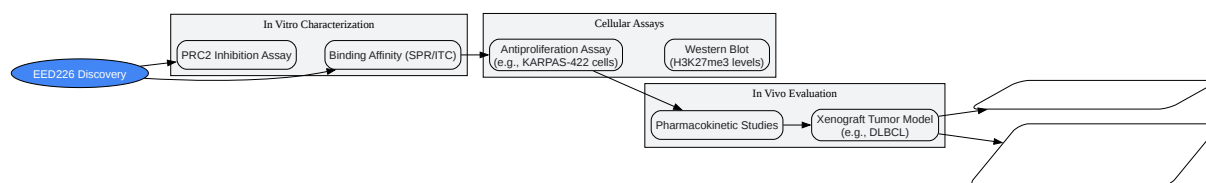
## Cellular Antiproliferation Assay

- Objective: To assess the effect of **EED226** on the proliferation of cancer cell lines.
- Methodology:
  - Cancer cells (e.g., KARPAS-422, a human lymphoma cell line with an EZH2 mutation) are seeded in multi-well plates.[\[1\]](#)
  - Cells are treated with a range of concentrations of **EED226** or a vehicle control (DMSO).
  - Cell viability is measured at various time points (e.g., every 3-4 days for up to 14 days) using a suitable assay such as CellTiter-Glo®.[\[1\]](#)
  - The reduction in cell viability is used to determine the antiproliferative activity of the compound.

## Western Blot Analysis for Histone Methylation

- Objective: To measure the effect of **EED226** on global levels of H3K27 methylation in cells.
- Methodology:
  - Cells (e.g., G401 cells) are treated with different concentrations of **EED226** for a specified period (e.g., 3 days).[\[1\]](#)
  - Histones are extracted from the cell nuclei.

- Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for H3K27me3, H3K27me2, and total histone H3 (as a loading control).
- Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized using a chemiluminescence detection system.



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**Figure 2: EED226 Experimental Workflow.**

## In Vivo Efficacy

In preclinical studies, **EED226** has demonstrated significant antitumor activity. In a mouse xenograft model using the Karpas422 diffuse large B-cell lymphoma (DLBCL) cell line, oral administration of **EED226** led to dose-dependent tumor regression.[4][6] Notably, at a dose of 40 mg/kg, 100% tumor growth inhibition was achieved after 32 days of treatment.[6] These findings highlight the potential of **EED226** as a therapeutic agent for PRC2-dependent cancers.

## Conclusion

**EED226** represents a significant advancement in the field of epigenetic modulators. Its unique allosteric mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a valuable tool for cancer research and a promising candidate for clinical development. The ability of **EED226** to inhibit PRC2 activity in the context of EZH2 inhibitor resistance further underscores its therapeutic potential.

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